![molecular formula C15H13BrFNOS B2663422 N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide CAS No. 338955-70-7](/img/structure/B2663422.png)

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

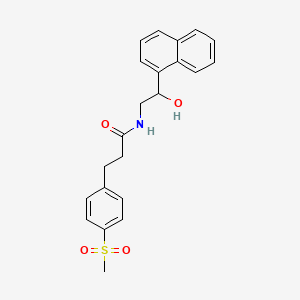

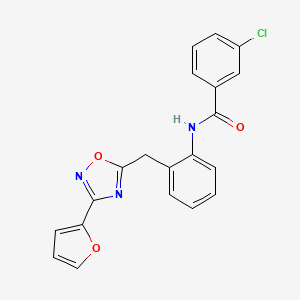

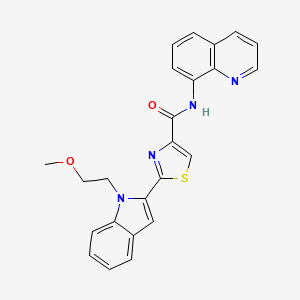

“N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide” is a chemical compound with the molecular formula C15H13BrFNOS . It is also known as Benzamide, N-[2-[(4-bromophenyl)thio]ethyl]-4-fluoro- .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group attached to a 4-fluorobenzenecarboxamide group via a sulfanyl ethyl chain . The bromophenyl group is attached to the sulfur atom in the sulfanyl group .Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 430.8±40.0 °C at 760 mmHg, and a flash point of 214.3±27.3 °C . It has a molar refractivity of 66.3±0.4 cm3, a polar surface area of 75 Å2, and a molar volume of 185.3±5.0 cm3 .Wissenschaftliche Forschungsanwendungen

Novel Insecticide Development

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide, due to its unique chemical structure, is instrumental in the development of novel insecticides like flubendiamide. This compound is highly effective against lepidopterous pests, including strains resistant to existing insecticides. Its mode of action is distinct, involving a unique symptomatic larval body contraction, differentiating it from conventional insecticides. It is deemed safe for non-target organisms, making it a suitable agent for integrated pest management programs (Tohnishi et al., 2005).

Cancer Research

Compounds like this compound serve as a basis for creating sulfonamides that inhibit tumor-associated carbonic anhydrase IX. This inhibition is crucial for developing new anticancer agents, offering potential for treatments with a different mechanism of action compared to existing drugs. The research identifies potent inhibitors, suggesting a pathway to designing more potent and possibly selective inhibitors for therapeutic applications (Ilies et al., 2003).

Synthesis of Sulfanilamide Derivatives

The chemical framework of this compound facilitates the synthesis of sulfanilamide derivatives. These derivatives, characterized by various spectroscopic methods, exhibit unique conformational and hydrogen bond network properties. Although showing limited antibacterial activity, the research into these derivatives contributes to our understanding of structure-activity relationships in medicinal chemistry (Lahtinen et al., 2014).

Organic Synthesis Methodology

The structural components of this compound are utilized in developing novel synthetic methodologies. For example, the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain pharmaceuticals, demonstrates the utility of these components in creating efficient, cost-effective production methods for complex organic molecules (Qiu et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(4-bromophenyl)sulfanylethyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrFNOS/c16-12-3-7-14(8-4-12)20-10-9-18-15(19)11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDSHANUJLQNQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCSC2=CC=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrFNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2663343.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2663346.png)

![N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2663353.png)

![3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2663354.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2663361.png)